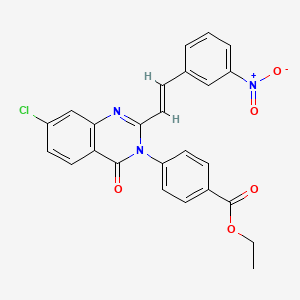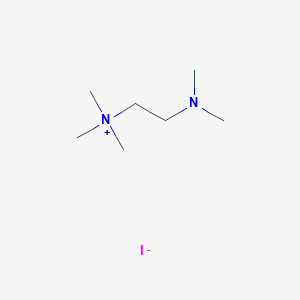
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a trimethylammonium group, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of dimethylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(CH3)2NH+(CH3)3N+CH3I→(CH3)2N(CH3)3I
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt with a different halide ion.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, making it useful in studies of cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to changes in membrane potential and ion flux.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
Dimethylaminoethanol: Contains a dimethylamino group but differs in its overall structure and properties.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures but varying alkyl groups and counterions.
Uniqueness
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of dimethylamino and trimethylammonium groups, which confer distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and interact with biological membranes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
65758-30-7 |
|---|---|
Molekularformel |
C7H19IN2 |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H19N2.HI/c1-8(2)6-7-9(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FOYGFWHQHDBXQX-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)


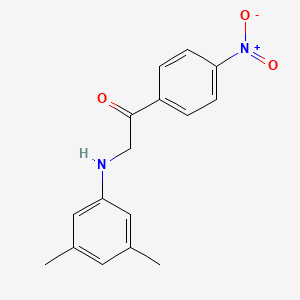
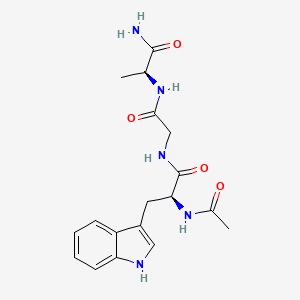
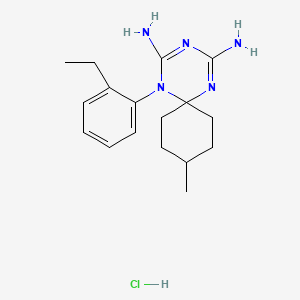
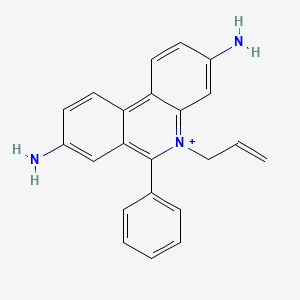

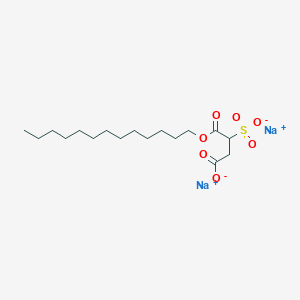
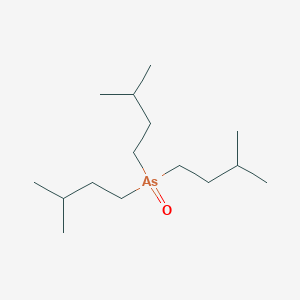
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
